Home > Products > Screening Compounds P38906 > methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate - 1006784-94-6

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

Catalog Number: EVT-3156709
CAS Number: 1006784-94-6
Molecular Formula: C23H25N5O4
Molecular Weight: 435.484
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Aryl-8-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series of compounds serves as intermediates in the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, which are predicted to have potential antineurotic activity. []
  • Relevance: These compounds share a core quinazoline structure with methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate and also possess the 3,5-dimethyl-1H-pyrazol-1-yl substituent. The presence of the triazolo ring system and differences in the substitution pattern on the quinazoline core represent the key structural variations. [] (https://www.semanticscholar.org/paper/e4a85dff576eae3c4c40231fa38e3472b3942f1c)

7-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (MK-1)

  • Compound Description: This compound, synthesized from 7-hydroxy-4-methyl coumarin, exhibits significant antimicrobial activity. []
  • Relevance: MK-1 shares the 3,5-dimethyl-1H-pyrazol-1-yl group connected to a carbonyl group with methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate. The main structural difference lies in the replacement of the tetrahydroquinazoline and acetamido benzoate moieties with a coumarin ring system. [] (https://www.semanticscholar.org/paper/9f499650d82c7936b4c6ce42081b13209c275919)

4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11)

  • Compound Description: This compound is synthesized through the cyclo-condensation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione. []
  • Relevance: This compound exhibits structural similarity to methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate through the presence of both the 3,5-dimethyl-1H-pyrazol-1-yl and coumarin moieties. The primary difference lies in the absence of the tetrahydroquinazoline and acetamido benzoate groups in compound 11. [] (https://www.semanticscholar.org/paper/e22eed73caa3726e91aa1ad6b994d17ca317fce5)
Source and Classification

The compound is derived from a class of compounds that have been studied for their biological activity, particularly in inhibiting protein kinases. These compounds are significant in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .

Synthesis Analysis

The synthesis of methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically involves several key steps:

  1. Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of appropriate aldehydes and hydrazines.
  2. Quinazolinone Synthesis: The next step involves creating the quinazolinone structure by cyclization reactions that may include condensation with isocyanates or similar reagents.
  3. Acetamido Group Introduction: The acetamido group is introduced via acylation reactions that attach an acetamido moiety to the quinazolinone derivative.
  4. Final Esterification: The final step involves esterification with methyl 4-carboxybenzoate to yield the desired methyl ester product.

Specific conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and reaction times are crucial for optimizing yields and purity during synthesis .

Molecular Structure Analysis

The molecular structure of methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate can be analyzed using various techniques:

  • SMILES Representation: The compound can be represented in SMILES notation as Cc1ccc(CNC(=O)Cn2c(-n3nc(C)cc3C)nc3c(c2=O)CCCC3)cc1, which provides insights into its connectivity and functional groups.
  • Structural Features: The molecule features a pyrazole ring substituted at specific positions with a tetrahydroquinazoline moiety and an acetamido group. This complex structure contributes to its biological activity .
Chemical Reactions Analysis

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid and alcohol.
  2. Nucleophilic Substitution: The acetamido group may participate in nucleophilic substitution reactions under specific conditions.
  3. Reductive Reactions: The presence of double bonds within the heterocyclic rings may allow for reduction reactions that modify the electronic properties of the molecule.

These reactions are essential for modifying the compound's properties and enhancing its biological activity .

Mechanism of Action

The mechanism of action for methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate primarily involves its role as a protein kinase inhibitor. It binds to specific kinase domains through interactions with amino acid residues in the active site. This binding inhibits phosphorylation processes critical for cell signaling pathways involved in cell growth and proliferation.

The detailed interaction studies using molecular docking simulations reveal that this compound exhibits high affinity towards certain kinases by stabilizing inactive conformations of these proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate include:

  • Molecular Weight: 405.5 g/mol
  • Molecular Formula: C23H27N5O2C_{23}H_{27}N_5O_2
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

These properties are crucial for determining its bioavailability and pharmacokinetic profiles when used in therapeutic applications .

Applications

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate has several significant applications:

  1. Medicinal Chemistry: As a potential protein kinase inhibitor, it is being explored for its therapeutic effects against various cancers and inflammatory diseases.
  2. Drug Development: Its unique structural features make it a candidate for further modifications to enhance efficacy and reduce side effects.
  3. Biochemical Research: It serves as a tool compound for studying kinase-related signaling pathways in cellular biology.

The ongoing research into this compound highlights its potential role in developing new therapeutic agents targeting critical biological pathways .

Properties

CAS Number

1006784-94-6

Product Name

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

IUPAC Name

methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate

Molecular Formula

C23H25N5O4

Molecular Weight

435.484

InChI

InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29)

InChI Key

JBUSFNQARPWNKJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.